2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine
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Overview
Description
2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2,6-dimethoxyphenyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine typically involves the reaction of 2,6-dimethoxyphenyl derivatives with pyrrolidine under specific conditions. One common method includes the use of tosyl chloride to introduce the tosyl group. The reaction conditions often involve the use of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Similar in structure but with different functional groups and applications.
2,6-Dimethoxyphenylboronic acid: Shares the 2,6-dimethoxyphenyl group but differs in its boronic acid functionality.
Uniqueness
2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine is unique due to its combination of the 2,6-dimethoxyphenyl group and the tosyl group on a pyrrolidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C19H23NO4S/c1-14-9-11-15(12-10-14)25(21,22)20-13-5-6-16(20)19-17(23-2)7-4-8-18(19)24-3/h4,7-12,16H,5-6,13H2,1-3H3 |
InChI Key |
KLXKHFBDICFEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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